molecular formula C11H15NO B12431279 1-(3-Cyclopropoxyphenyl)ethan-1-amine

1-(3-Cyclopropoxyphenyl)ethan-1-amine

Cat. No.: B12431279
M. Wt: 177.24 g/mol
InChI Key: MPWNUUBYWOKATJ-UHFFFAOYSA-N
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Description

1-(3-Cyclopropoxyphenyl)ethan-1-amine is a primary amine featuring a phenyl ring substituted with a cyclopropoxy group at the 3-position and an ethanamine moiety.

Properties

IUPAC Name

1-(3-cyclopropyloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(12)9-3-2-4-11(7-9)13-10-5-6-10/h2-4,7-8,10H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWNUUBYWOKATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-(3-Cyclopropoxyphenyl)ethan-1-amine and key analogs:

Table 1: Structural and Functional Comparison of Selected Amines

Compound Name Substituents/Modifications Amine Type Synthesis Method Key Properties/Applications References
1-(3-Cyclopropoxyphenyl)ethan-1-amine 3-Cyclopropoxy phenyl Primary Not explicitly described Likely intermediate; enhanced steric effects
1-(4-Bromophenyl)ethan-1-amine 4-Bromo phenyl Primary Lithium-halogen exchange Antibacterial pyrrolopyrimidine synthesis
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine Bis-aryl: 4-MeO and 4-CF3 Primary Lithium-halogen exchange High electron-withdrawing effects; potential pharmaceutical use
1-(Pyridin-2-yl)ethan-1-amine Pyridyl ring Primary Asymmetric hydrogenation (DARA) Chiral building block for drug ligands
1-(3-Chloro-4-propoxyphenyl)ethan-1-amine 3-Cl, 4-propoxy phenyl Primary Not specified Intermediate (Combi-Blocks catalog)
1-[2-(3-Bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine Cyclopropane-fused phenyl (Br, F) Primary Not specified Structural uniqueness for SAR studies
1-(3-Chlorophenyl)cyclopropan-1-amine Cyclopropane directly bonded to amine Primary Not specified Cyclopropane-amine hybrid; agrochemical applications

Structural and Electronic Variations

  • Substituent Effects : The cyclopropoxy group in the target compound offers a balance of steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., -CF₃ in ) or halogens (e.g., -Br in ). These differences influence reactivity in coupling reactions and binding affinities in biological targets .
  • Ring Systems : Unlike pyridyl derivatives (), the phenyl-cyclopropoxy moiety lacks nitrogen-based hydrogen bonding but may improve lipid solubility for blood-brain barrier penetration.

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